molecular formula C15H11N5O3S B5804814 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

Cat. No. B5804814
M. Wt: 341.3 g/mol
InChI Key: IFOZPBWVDULCRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves a variety of chemical reactions, including ring opening, nucleophilic substitution, and intramolecular cyclization. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate that reacts with nucleophiles, forming derivatives through intermolecular cyclization (Androsov & Neckers, 2007). This process is adaptable for synthesizing heterocyclic analogues of the target compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a detailed structural investigation of a similar compound was conducted, highlighting intermolecular interactions and the solid-state molecular structure (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds includes the ability to form various derivatives through reactions with nucleophiles. Compounds like N-(4- phenyl-1, 3-thiazol-2-yl)-N'-phenylureas have been synthesized from amino-substituted phenylthiazoles, indicating a versatile chemical reactivity pattern that allows for the synthesis of a wide range of derivatives with potential biological activity (Fatima et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure and functional groups. The crystal structure analysis reveals the molecular packing and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are determined by the compound's functional groups and molecular structure. Studies have shown that thiadiazole derivatives can exhibit a range of activities, including antimicrobial and anti-inflammatory effects, highlighting their significant chemical versatility and potential as bioactive molecules (Mariappan et al., 2016).

Future Directions

The future directions for the research and development of “N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” and similar compounds could involve further investigation into their biological activities and potential applications in medicine. Given their ability to disrupt DNA replication processes, these compounds could be explored for their potential use as antimicrobial or anticancer agents .

properties

IUPAC Name

1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZPBWVDULCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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